2,2'-Bibenzothiazoline
Overview
Description
2,2’-Bibenzothiazoline is an organic compound with the molecular formula C14H12N2S2 It is a derivative of benzothiazole, featuring two benzothiazole rings connected by a single bond
Mechanism of Action
Target of Action
The compound is a derivative of benzothiazole, a heterocyclic compound with diverse applications in fields such as pharmaceuticals and materials science . .
Mode of Action
As a benzothiazole derivative, it may share some of the biological activities observed in other benzothiazole compounds, but this requires further investigation .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity, but specific studies on these aspects are lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bibenzothiazoline typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with benzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods: In industrial settings, the production of 2,2’-Bibenzothiazoline can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bibenzothiazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of 2,2’-Bibenzothiazoline can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amines.
Substitution: Substitution reactions can occur at the benzothiazole rings, where electrophilic or nucleophilic reagents can introduce various functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2,2’-Bibenzothiazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: 2,2’-Bibenzothiazoline is used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
2,2’-Dibenzothiazyl disulfide: This compound is used as an accelerator in the rubber industry and has similar structural features but different applications.
2-Arylbenzothiazoles: These compounds are known for their pharmacological properties and are used in medicinal chemistry for the development of new drugs
Uniqueness: 2,2’-Bibenzothiazoline is unique due to its dual benzothiazole structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-(2,3-dihydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S2/c1-3-7-11-9(5-1)15-13(17-11)14-16-10-6-2-4-8-12(10)18-14/h1-8,13-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPDJBMOMMJHAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(S2)C3NC4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940918 | |
Record name | 2,2',3,3'-Tetrahydro-2,2'-bi-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19258-20-9 | |
Record name | 2,2'-Bibenzothiazoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77506 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2',3,3'-Tetrahydro-2,2'-bi-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,2'-Bibenzothiazoline in analytical chemistry?
A1: this compound plays a crucial role in analytical chemistry as a colorimetric reagent. [] Specifically, it reacts with cadmium ions to form a colored complex, enabling the detection and quantification of cadmium in various samples. This property makes this compound valuable for environmental monitoring, food safety analysis, and other applications where sensitive cadmium detection is essential.
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